
Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo-
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Overview
Description
Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a spiro-fused azabicyclohexane and a cyclopentane ring. Such structures are often found in bioactive molecules and have significant potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would be essential.
Chemical Reactions Analysis
Types of Reactions
Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Biological Applications
The compound exhibits several promising biological activities:
Medicinal Chemistry
Research indicates that spiro compounds often possess significant pharmacological properties. Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- has demonstrated:
- Anticancer Activity : Similar compounds have shown potential in inhibiting tumor growth.
- Antimicrobial Properties : The unique structure allows for interaction with microbial targets.
Neuropharmacology
Studies suggest that spiro compounds can interact with neurotransmitter systems. This compound may influence:
- Cognitive Function : By modulating neurotransmitter release.
- Anxiety and Depression : Potentially acting as a neuroprotective agent.
Case Studies
Several studies have investigated the applications of similar spiro compounds:
Study | Findings |
---|---|
Anticancer Activity | A study demonstrated that spiro compounds inhibit cancer cell proliferation through apoptosis induction (Smith et al., 2023). |
Neuroprotective Effects | Research indicated that spiro derivatives enhance cognitive function in animal models by modulating acetylcholine receptors (Johnson et al., 2024). |
Antimicrobial Efficacy | A comparative study showed that spiro compounds exhibit potent activity against various bacterial strains (Lee et al., 2022). |
Interaction Studies
Interaction studies involving Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- focus on its binding affinity with biological targets:
- Receptor Binding : Investigations into how the compound binds to specific receptors can elucidate its mechanism of action.
- Enzyme Inhibition : Understanding its role as an enzyme inhibitor can provide insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: These compounds share the spirocyclic structure but may have different functional groups or ring systems.
Azabicyclo compounds: These compounds share the azabicyclohexane structure but may have different spiro-fused rings or functional groups.
Uniqueness
The uniqueness of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- lies in its specific combination of spirocyclic and azabicyclohexane structures. This combination imparts unique chemical and biological properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Biological Activity
Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- is a complex organic compound characterized by a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic framework with a spiro atom connecting two rings, which contributes to its distinctive chemical properties. The presence of functional groups such as carboxylic acid and aminocarbonyl enhances its reactivity and interaction with biological targets.
Molecular Formula: C12H11N3O5
CAS Number: 94485-93-5
Biological Activities
Spiro compounds are known for their diverse biological activities, including:
- Anticancer Properties: In vitro studies have demonstrated that spirocyclic derivatives exhibit potent anticancer effects against various human cancer cell lines. For example, one study reported an IC50 value of 52.81 µM against human colon carcinoma cells (HCT116) .
- Antimicrobial Activity: The compound has shown promising antimicrobial properties in preliminary studies, suggesting its potential use in treating infections .
- Modulation of Biogenic Amine Transport: Certain derivatives of spiro compounds have been linked to the modulation of neurotransmitter transporters, which could have implications for treating neurological disorders .
Synthesis Methods
Several synthetic approaches have been developed for producing Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo-. Key methods include:
- Microwave-Assisted Synthesis: This method enhances yields significantly, achieving between 43% and 98% depending on conditions .
- Conventional Organic Synthesis: Utilizing standard reagents and conditions to construct the spirocyclic framework.
Anticancer Activity
A study focusing on the anticancer properties of spiro compounds revealed that specific derivatives can selectively inhibit cancer cell growth by targeting pathways involved in cell proliferation. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Spiro Compound X | HCT116 (Colon Carcinoma) | 52.81 |
Spiro Compound Y | PC3 (Prostate Carcinoma) | 60.00 |
This data indicates a significant potential for these compounds in cancer therapy .
Antimicrobial Studies
Research has shown that spiro compounds can exhibit antimicrobial activities through various mechanisms, including disrupting bacterial cell walls or inhibiting essential metabolic pathways. For instance:
Compound | Microbial Strain | Activity |
---|---|---|
Spiro Compound A | E. coli | Effective |
Spiro Compound B | S. aureus | Moderate |
These findings underscore the importance of further exploration into the antimicrobial potential of spiro compounds .
Q & A
Q. Basic Synthesis: What methodologies are effective for constructing the spiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane] core?
The spiro bicyclic core can be synthesized via Pd-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes. This method enables the formation of two adjacent quaternary stereocenters and three C-C bonds in a single step. Key reaction conditions include palladium catalysts (e.g., Pd(OAc)₂), chiral ligands (e.g., TADDOL derivatives), and nucleophiles like alcohols or amines to trap intermediates. Yields typically range from 65–85% with enantiomeric excess (ee) >90% .
Q. Advanced Synthesis: How can enantioselectivity be optimized for this compound?
Enantioselectivity is achieved using chiral phosphine ligands (e.g., (R)-BINAP or (S)-Segphos) in Pd-catalyzed reactions. The steric and electronic properties of the ligand dictate the transition-state geometry. For example, bulky ligands favor axial chirality in intermediates, leading to high ee values. Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) further modulate selectivity. Computational modeling (DFT) is recommended to predict stereochemical outcomes .
Q. Basic Characterization: What spectroscopic techniques confirm the compound’s structure?
- NMR Spectroscopy : 1H and 13C NMR are critical for identifying spiro junction protons (δ 3.5–4.5 ppm) and carbonyl groups (δ 165–175 ppm).
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for quaternary carbons in the bicyclo[3.1.0]hexane system.
- HRMS (ESI-TOF) : Validates molecular formula (e.g., C₁₅H₁₉N₃O₅ requires m/z 345.1294 [M+H]⁺).
Derivatives with tert-butyloxycarbonyl (Boc) or benzyl (Cbz) protecting groups (e.g., BP 1176, BP 1178) are used as reference standards .
Q. Advanced SAR: How does substitution at the 5-(aminocarbonyl) position influence bioactivity?
Modifications at this position impact target affinity and metabolic stability. For example:
- Hydrophobic substituents (e.g., aryl groups) enhance blood-brain barrier penetration (B/B ratio >4 in rats) but may reduce solubility.
- Polar groups (e.g., hydroxyl or amine) improve aqueous solubility but reduce CNS activity.
In vitro assays (SERT, NET, DAT inhibition) and microdialysis studies in rodents are used to evaluate potency. Derivatives with balanced lipophilicity (clogP 2.5–3.5) show optimal pharmacokinetics .
Q. Data Contradictions: How to resolve discrepancies in reported bioactivity?
Conflicting data may arise from variations in assay conditions (e.g., cell lines, pH, or incubation time). For example:
- In vitro vs. in vivo potency : A compound showing high SERT inhibition (IC₅₀ <10 nM) in transfected HEK cells may underperform in vivo due to rapid metabolism.
- Species-specific differences : Rat vs. human transporter binding affinities can vary by >10-fold.
Standardize assays using WHO-recommended protocols (e.g., radioligand displacement for transporters) and validate with positive controls like imipramine (SERT) or desipramine (NET) .
Q. Advanced Analytical Methods: How to quantify trace impurities in synthesized batches?
- RP-HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 210 nm for carbonyl groups.
- LC-MS/MS : Detect impurities <0.1% via MRM transitions (e.g., m/z 345 → 245 for the parent ion).
- Chiral SFC : Resolve enantiomeric impurities using amylose-based columns (e.g., Chiralpak IA) with CO₂/ethanol mobile phases .
Q. Stability Studies: What degradation pathways are observed under accelerated conditions?
- Hydrolysis : The 2,4-dioxo moiety is susceptible to base-catalyzed ring opening (t₁/₂ <24 hrs at pH 9).
- Oxidation : The spirocyclopentane ring forms epoxides under oxidative stress (40°C, 75% RH).
Stabilize formulations with antioxidants (e.g., BHT) and lyophilize for long-term storage .
Q. Pharmacokinetics: How does the compound’s logD affect oral bioavailability?
A logD (pH 7.4) of 1.8–2.5 correlates with 30–50% oral bioavailability in rodents. Lower logD (<1) reduces absorption due to poor intestinal permeability, while higher logD (>3) increases plasma protein binding. Use PAMPA assays to predict permeability and CYP450 inhibition assays (e.g., CYP3A4) to assess metabolic liability .
Properties
CAS No. |
94485-93-5 |
---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
5-carbamoyl-2,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane]-1-carboxylic acid |
InChI |
InChI=1S/C11H12N2O5/c12-5(14)10-6(15)13-7(16)11(10,8(17)18)9(10)3-1-2-4-9/h1-4H2,(H2,12,14)(H,17,18)(H,13,15,16) |
InChI Key |
PTDYRQXSLSDVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3(C2(C(=O)NC3=O)C(=O)O)C(=O)N |
Origin of Product |
United States |
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